3,7-Dimethyloct-6-en-2-yl propionate
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Overview
Description
3,7-Dimethyloct-6-en-2-yl propionate is an organic compound with the molecular formula C13H24O2. It is a colorless liquid with a pleasant floral and fruity aroma. This compound is commonly used in the fragrance industry due to its appealing scent and is also utilized in flavoring applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyloct-6-en-2-yl propionate typically involves the esterification of 3,7-dimethyloct-6-en-2-ol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyloct-6-en-2-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3,7-Dimethyloct-6-en-2-yl propionate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloct-6-en-2-yl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral and fruity scent. The compound may also interact with biological membranes and proteins, contributing to its potential antimicrobial and antioxidant activities .
Comparison with Similar Compounds
3,7-Dimethyloct-6-en-1-yl acrylate: Similar in structure but contains an acrylate group instead of a propionate group.
3,7-Dimethyloct-6-en-1-yl tetradecanoate: Contains a longer fatty acid chain, resulting in different physical and chemical properties.
3,7-Dimethyloct-6-en-1-yl palmitate: Another ester with a different fatty acid chain, used in similar applications.
Uniqueness: 3,7-Dimethyloct-6-en-2-yl propionate is unique due to its specific ester group, which imparts distinct olfactory properties and chemical reactivity. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in fragrance, flavor, and research .
Properties
CAS No. |
97889-96-8 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3,7-dimethyloct-6-en-2-yl propanoate |
InChI |
InChI=1S/C13H24O2/c1-6-13(14)15-12(5)11(4)9-7-8-10(2)3/h8,11-12H,6-7,9H2,1-5H3 |
InChI Key |
PVOXDQPDUIZDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)C(C)CCC=C(C)C |
Origin of Product |
United States |
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